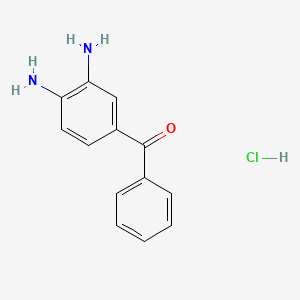

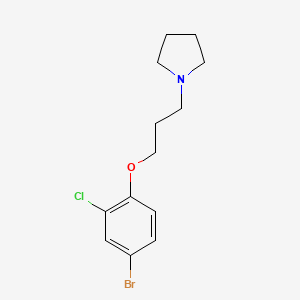

![molecular formula C10H11NO5S2 B1273058 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol CAS No. 175203-70-0](/img/structure/B1273058.png)

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

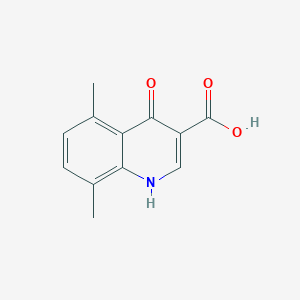

“2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol” is a chemical compound with the CAS Number: 175203-70-0 . It has a molecular weight of 289.33 . The IUPAC name of this compound is 2-[(6-nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)sulfanyl]ethanol . The InChI code for this compound is 1S/C10H11NO5S2/c12-3-4-17-9-6-18(15,16)10-5-7(11(13)14)1-2-8(9)10/h1-2,5,9,12H,3-4,6H2 .

Molecular Structure Analysis

The molecular structure of “2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol” can be represented by the InChI code 1S/C10H11NO5S2/c12-3-4-17-9-6-18(15,16)10-5-7(11(13)14)1-2-8(9)10/h1-2,5,9,12H,3-4,6H2 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Physical And Chemical Properties Analysis

The physical form of “2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol” is solid . The compound should be stored at ambient temperature .

Scientific Research Applications

Hydrogenation and Synthesis

- Hydrogenation Reactions : This compound undergoes hydrogenation under various conditions. For instance, 6-Nitro-benzo[b]thiophene-1,1-dioxide was hydrogenated, and the resulting product was identified as 2,3-dihydro-thieno[2,3-f]quinoline-1,1-dioxide through NMR spectroscopy (Sauter, 1968).

Photochemical Reactions

- Photochemical Reaction Mechanisms : Investigations into the photochemical reactions of similar compounds, like 2-nitrobenzyl alcohols, have been conducted. These studies reveal detailed insights into the reaction mechanisms, including dual proton transfer processes (Gáplovský et al., 2005).

Chemical Functionalization

- Functionalization with Carbonyl Compounds : Research demonstrates the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols from reactions involving 5-chloromethyl-6-nitrobenzo[1,3]dioxole and various aromatic carbonyl and α-carbonyl ester derivatives (Amiri-Attou et al., 2005).

Heterocyclic Syntheses

- Reactions with Hydrazines : The compound's derivatives, particularly those involving nitrothiolene dioxide, react with hydrazines to form various heterocyclic compounds. These reactions are influenced by factors like substituents in the sulfolene ring and reaction conditions (Lapshina et al., 2012).

Synthesis of Complexes

- Synthesis of Metal Complexes : Studies have explored the synthesis of complexes involving derivatives of this compound. For instance, bisthiourea complexes of Copper (II), Nickel, and Zinc with various moieties, including benzamide and triazolothione, have been synthesized and characterized (Fizer et al., 2016).

Miscellaneous Applications

- Diverse Chemical Syntheses : The compound and its derivatives have been used in a variety of chemical syntheses, such as the production of non-linear optical polymers containing indole-benzoxazole moieties (Hwang et al., 2001).

properties

IUPAC Name |

2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S2/c12-3-4-17-9-6-18(15,16)10-5-7(11(13)14)1-2-8(9)10/h1-2,5,9,12H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAITYNRCKZPST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])SCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381339 |

Source

|

| Record name | 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol | |

CAS RN |

175203-70-0 |

Source

|

| Record name | 2-[(2,3-Dihydro-6-nitro-1,1-dioxidobenzo[b]thien-3-yl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)